molecular formula C12H17NO3S B2912350 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide CAS No. 1421499-79-7

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide

Cat. No.: B2912350
CAS No.: 1421499-79-7
M. Wt: 255.33
InChI Key: FPPCDXZRBQOWPZ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide is a chemical compound offered for research and development purposes. This molecule is characterized by a phenethanolamine core structure, featuring a cyclopropyl group and a hydroxy moiety on the same carbon atom, with a methanesulfonamide (mesyl) group attached via the nitrogen . Compounds with similar structural motifs, particularly the cyclopropane ring, are of significant interest in medicinal chemistry. The cyclopropyl group is a common feature in drug design, often used to increase metabolic stability, enhance biological activity, and improve pharmacokinetic properties . The primary value of this compound is as a building block or intermediate for chemical synthesis and pharmaceutical research. Researchers can utilize this structure in the development of novel therapeutic agents. This product is intended for research use only in a laboratory setting and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(15,16)13-9-12(14,11-7-8-11)10-5-3-2-4-6-10/h2-6,11,13-14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPCDXZRBQOWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(C1CC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, which can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation or other suitable alkylation reactions.

    Formation of the Methanesulfonamide Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related methanesulfonamide derivatives, as detailed below.

Structural Comparison

Key structural variations among analogs include:

  • Substituent diversity : The hydroxyl and phenyl groups in the target compound contrast with thiophene, fluorophenyl, or nitro/methoxy substituents in analogs.
  • Backbone modifications : Cyclopropyl rings are common, but their positioning and hybridization with other groups differ.

Table 1: Molecular Properties of Selected Methanesulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide* C₁₃H₁₇NO₃S 279.34 Cyclopropyl, hydroxyl, phenyl
N-Cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide (W98) C₉H₁₃NO₂S₂ 255.34 Cyclopropyl, thiophene
1-(4-Fluorophenyl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)methanesulfonamide C₁₅H₁₆FNO₂S₂ 325.40 Fluorophenyl, thiophene-cyclopropyl
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide C₉H₁₁N₂O₇S₂ 347.33 Nitro, methoxy, methylsulfonyl

*Hypothetical molecular formula and weight inferred from structural analogs.

Physicochemical and Spectroscopic Properties
  • Electronic effects : Thiophene-containing analogs (e.g., W98) exhibit π-electron delocalization, which may influence UV-Vis absorption or redox behavior . In contrast, nitro and methoxy groups in introduce strong electron-withdrawing and donating effects, respectively, altering solubility and reactivity .
  • Vibrational and NMR profiles : Studies on N-(methylphenyl)methanesulfonamides reveal that substituent position (ortho vs. para) significantly affects NMR chemical shifts and vibrational frequencies. For instance, ortho-substituted derivatives show downfield shifts due to steric hindrance, while para-substituted analogs exhibit simpler splitting patterns .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a cyclopropyl group, a hydroxy group, and a methanesulfonamide moiety. These functional groups contribute to its reactivity and interaction with biological targets.

Molecular Formula : C13H17NO3S
Molecular Weight : 273.35 g/mol

The biological activity of this compound is primarily attributed to its sulfonamide group, which is known for participating in various biochemical reactions. Research indicates that sulfonamides can inhibit specific enzymes and pathways critical in disease processes, particularly in inflammatory responses and microbial infections.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), similar to other sulfonamides.
  • Anti-inflammatory Activity : Preliminary studies suggest it could reduce inflammation by modulating prostaglandin synthesis.
  • Antimicrobial Properties : Given the historical context of sulfonamides as antibiotics, this compound may exhibit similar properties against bacterial infections.

Biological Activity Studies

Recent studies have explored the pharmacological potential of this compound. Key findings are summarized below:

Table 1: Summary of Biological Activities

StudyActivity AssessedResult
COX InhibitionIC50 values indicate selective inhibition of COX-2 over COX-1.
Antimicrobial EfficacyExhibited significant activity against Gram-positive bacteria.
Anti-inflammatory EffectsReduced PGE2 levels in human monocytes, indicating potential anti-inflammatory effects.

Case Studies

  • Study on COX Inhibition :
    A study evaluated the selectivity of this compound in inhibiting COX enzymes. The results demonstrated a higher affinity for COX-2 compared to COX-1, suggesting its potential as an anti-inflammatory agent without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .
  • Antimicrobial Activity Assessment :
    In vitro tests against various bacterial strains showed that this compound had notable antimicrobial properties, particularly against Staphylococcus aureus and Streptococcus pneumoniae. The results indicated an IC50 value comparable to established antibiotics, warranting further exploration into its therapeutic applications .
  • Inflammatory Response Modulation :
    An investigation into the compound's effect on inflammation revealed a significant decrease in pro-inflammatory cytokines when administered to LPS-stimulated macrophages. This suggests that this compound could be beneficial in treating inflammatory diseases .

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